molecular formula C11H12F4O2 B14032604 (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol

Cat. No.: B14032604
M. Wt: 252.20 g/mol
InChI Key: WGDPISMHCJYOPR-UHFFFAOYSA-N
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Description

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is a chemical compound with the molecular formula C11H12F4O2 and a molecular weight of 252.21 g/mol . It is characterized by the presence of fluorine, isopropoxy, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to introduce the desired substituents . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of reagents and solvents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine or trifluoromethyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)methanol is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the isopropoxy group, in particular, distinguishes it from other similar compounds and can influence its reactivity and applications.

Properties

Molecular Formula

C11H12F4O2

Molecular Weight

252.20 g/mol

IUPAC Name

[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C11H12F4O2/c1-6(2)17-9-4-8(11(13,14)15)3-7(5-16)10(9)12/h3-4,6,16H,5H2,1-2H3

InChI Key

WGDPISMHCJYOPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1F)CO)C(F)(F)F

Origin of Product

United States

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